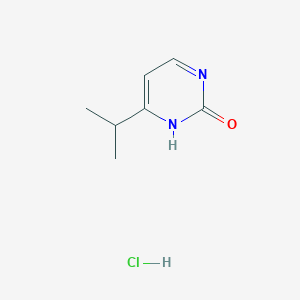
4-Isopropyl-2-pyrimidinol hydrochloride
Overview
Description
4-Isopropyl-2-pyrimidinol hydrochloride is a chemical compound with the CAS Number: 1987057-96-4 . It has a molecular weight of 174.63 . The IUPAC name for this compound is 4-isopropylpyrimidin-2-ol hydrochloride . It is a solid at room temperature .
Physical And Chemical Properties Analysis
4-Isopropyl-2-pyrimidinol hydrochloride is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Photocatalytic Degradation
- Degradation of Pyrimidine Derivatives: A study by Lee et al. (2003) explored the photocatalytic degradation of a pyrimidine derivative (2-isopropyl-6-methyl-4-pyrimidinol) using TiO2. The degradation rate was influenced by pH and the surface modification of TiO2 with SiOx, showing faster degradation in mild acidic conditions and slower rates in strong acidic or basic conditions (Lee et al., 2003).
Energetic and Structural Studies
- Study of Tautomeric Forms: Galvão et al. (2014) conducted an energetic study of 4(3H)-pyrimidinone, a compound related to 4-Isopropyl-2-pyrimidinol hydrochloride, focusing on its aromaticity and tautomeric equilibrium, which is important in understanding the stability and reactivity of such compounds (Galvão et al., 2014).
Chemical Synthesis and Modifications
- Novel Deconjugative Esterification: Sano et al. (2006) explored the catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids using a pyrimidine derivative, leading to new chemical synthesis pathways (Sano et al., 2006).
- Synthesis of Self-Complementary Betainic Guanine Model Compounds: SchmidtAndreas and KindermannMarkus Karl (2001) synthesized model compounds for betainic guanines using a pyrimidine derivative, contributing to the understanding of guanine's role in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
Pharmaceutical Research
- Inhibitors of Aldose Reductase: A study by La Motta et al. (2007) on pyrido[1,2-a]pyrimidin-4-one derivatives, related to 4-Isopropyl-2-pyrimidinol hydrochloride, showed significant potential as aldose reductase inhibitors with antioxidant properties (La Motta et al., 2007).
Material Science
- Corrosion Inhibition: A study by Yadav et al. (2015) investigated new pyrimidine derivatives for their action against the corrosion of mild steel in acidic medium. This research provides insights into the application of pyrimidine derivatives in material protection (Yadav et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-propan-2-yl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-4-8-7(10)9-6;/h3-5H,1-2H3,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWGPNZSMKKXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-pyrimidinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
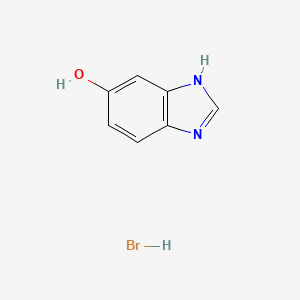
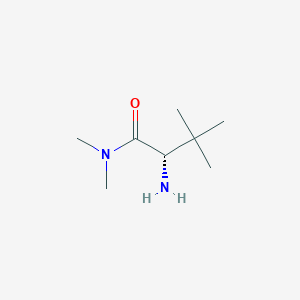

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)


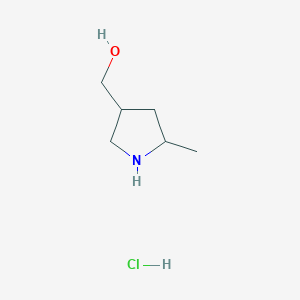
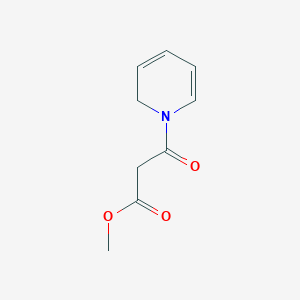
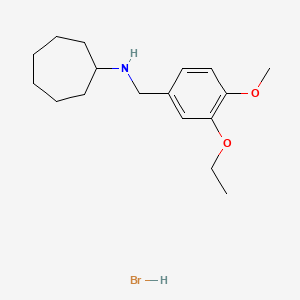



![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)